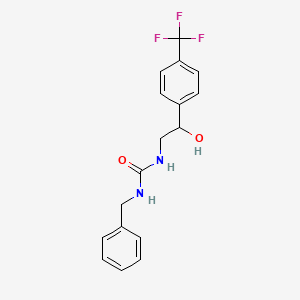

1-Benzyl-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-Benzyl-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea” is a complex organic molecule. It contains a benzyl group, a trifluoromethyl group, and a urea group. The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to modify the chemical properties of a molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzyl group, the trifluoromethyl group, and the urea group would each contribute to the overall structure. The trifluoromethyl group is known to be electron-withdrawing, which could influence the reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of a molecule .科学的研究の応用

Medicinal Chemistry: HERG Channel Activation

In the realm of medicinal chemistry, derivatives of this compound, such as NS1643, have been shown to activate human ether-a-go-go-related gene (HERG) potassium channels . These channels are crucial for cardiac action potential repolarization, and their modulation is of interest for treating arrhythmias.

Agriculture: Pesticide Analysis

In agriculture, similar urea derivatives are used as analytical reference standards for the determination of pesticide residues in fruits and vegetables . High-performance liquid chromatography (HPLC) coupled with ultraviolet detection or tandem mass spectrometry (MS/MS) often employs these standards.

Material Science: Photoredox Catalysis

Compounds with a trifluoromethyl group, like the one , can act as radical precursors in photoredox catalysis . This application is significant in material science for creating new materials with unique properties through controlled radical reactions.

Environmental Science: EDA Complex Formation

In environmental science, the electron donor–acceptor (EDA) complexes formed by related trifluoromethyl phenyl sulfone compounds can undergo single electron transfer reactions under visible light . This process is valuable for environmental remediation techniques that involve light-induced degradation of pollutants.

Chemical Synthesis: Suzuki–Miyaura Coupling

The benzyl and trifluoromethyl groups present in the compound are relevant in chemical synthesis, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling . These reactions are pivotal for constructing complex organic molecules, including pharmaceuticals and polymers.

Biochemistry: Biochemical Reagent

In biochemistry, similar compounds are utilized as biochemical reagents. For instance, 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole, which shares structural similarities with the compound , is used for various biochemical assays .

作用機序

Target of Action

Compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

The trifluoromethyl group in similar compounds has been shown to lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein . This interaction can enhance the compound’s potency toward its target.

Biochemical Pathways

Compounds with similar structures have been shown to inhibit the reverse transcriptase enzyme , which plays a crucial role in the replication of retroviruses. Inhibition of this enzyme can disrupt the viral replication process.

Pharmacokinetics

The presence of a trifluoromethyl group in similar compounds has been associated with improved drug potency , which could potentially impact the bioavailability of the compound.

Result of Action

Inhibition of the reverse transcriptase enzyme by similar compounds can disrupt the replication of retroviruses , potentially leading to antiviral effects.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-benzyl-3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O2/c18-17(19,20)14-8-6-13(7-9-14)15(23)11-22-16(24)21-10-12-4-2-1-3-5-12/h1-9,15,23H,10-11H2,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAHXTASCSQIKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B3007429.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B3007433.png)

![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B3007438.png)

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B3007440.png)

![(2,4-Dimethoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B3007441.png)

![N-isopropylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3007444.png)

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3007449.png)